molecular formula C5H12O3 B6613778 2-methylbutane-1,2,3-triol CAS No. 29602-51-5

2-methylbutane-1,2,3-triol

Cat. No. B6613778
CAS RN: 29602-51-5
M. Wt: 120.15 g/mol
InChI Key: JUKWFOVSARANHP-UHFFFAOYSA-N
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Description

2-methylbutane-1,2,3-triol is a chemical compound with the molecular formula C5H12O3 . It contains a total of 19 bonds, including 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .


Molecular Structure Analysis

The molecular structure of 2-methylbutane-1,2,3-triol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .

Scientific Research Applications

  • Organosulfate and Nitrate Formation from Epoxides :

    • 2-Methyl-3-butene-2-ol (MBO)-derived epoxides, closely related to 2-methylbutane-1,2,3-triol, contribute to ambient secondary organic aerosol (SOA) formation. These epoxides undergo acid-catalyzed reactions, forming various organosulfate and nitrate species, indicating their role in atmospheric chemistry and aerosol formation (Mael, Jacobs, & Elrod, 2015).
  • Synthesis of Enantiomers :

    • Efficient synthesis methods have been developed for 4-aminobutane-1,2,3-triol enantiomers using d- or l-glucose, showcasing the versatility of 2-methylbutane-1,2,3-triol derivatives in chemical synthesis (Dunlap et al., 2008).
  • Physical State in Aerosols :

    • Investigations into 2-methylbutane-1,2,3,4-tetraol, a derivative, reveal its role in the physical state of SOA particles. It suggests a liquid-like state at moderate to high humidity, but potentially a semisolid or glassy state in upper tropospheric conditions, which is crucial for understanding atmospheric aerosol behavior (Lessmeier et al., 2018).
  • Surface Catalysis :

    • Tungsten carbide, demonstrating catalytic behavior similar to platinum, can catalyze reactions including the isomerization of 2,2-dimethylpropane to 2-methylbutane. This research highlights the catalytic potential of 2-methylbutane derivatives in industrial applications (Levy & Boudart, 1973).
  • Convertible Isonitrile in Chemical Reactions :

    • 4-Isocyanopermethylbutane-1,1,3-triol (IPB) has been identified as a convertible isonitrile for multicomponent reactions. It enables the transformation into various chemical structures, demonstrating the chemical versatility of 2-methylbutane derivatives (Neves Filho et al., 2012).
  • Barriers to Internal Rotation in Methylbutanes :

    • Studies on halogenated methylbutanes, including 2-methylbutane, have provided insights into the barriers to internal rotation, crucial for understanding molecular dynamics and interactions in organic compounds (Roberts et al., 1971).
  • Combustion Characteristics of Methylbutanol :

    • Research on 2-methylbutanol, a next-generation biofuel, provides vital information on its combustion characteristics, which can help in the development of more efficient and cleaner burning fuels (Park et al., 2015).
  • Characterization of Oxygenated Isoprene Derivatives :

    • Oxygenated derivatives of isoprene, including 2-methylbutane triols, have been characterized in Amazonian aerosols. This research is vital for understanding atmospheric chemistry and the impact of biogenic emissions (Wang et al., 2005).

Safety and Hazards

2-methylbutane-1,2,3-triol may be extremely flammable and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . It’s also toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

This compound is a derivative of isopentane, also known as 2-methylbutane , which is a branched-chain saturated hydrocarbon

Mode of Action

It’s known that the compound contains three hydroxyl groups , which could potentially interact with various biological targets. The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

For instance, 2-methyl-3-butene-2-ol (MBO)-derived epoxide intermediates have been found in ambient secondary organic aerosol (SOA) . These intermediates undergo reactions under acidic conditions, producing a variety of organosulfate and nitrate species . Whether 2-methylbutane-1,2,3-triol participates in similar pathways remains to be determined.

properties

IUPAC Name

2-methylbutane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-4(7)5(2,8)3-6/h4,6-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKWFOVSARANHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutane-1,2,3-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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